Product packaging for 1-(3-fluoropropyl)-1H-indol-6-amine(Cat. No.:)

1-(3-fluoropropyl)-1H-indol-6-amine

Cat. No.: B13072307
M. Wt: 192.23 g/mol
InChI Key: JQKLRQBCZBYQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Fluoropropyl)-1H-indol-6-amine (CAS 1538444-88-0) is a fluorinated organic compound with a molecular formula of C11H13FN2 and a molecular weight of 192.23 g/mol . This high-purity indole derivative is designed for research and development applications, strictly for Research Use Only. The compound features an indole core, a common structural motif in many biologically active molecules, substituted with a 6-amino group and a 3-fluoropropyl chain on the nitrogen atom . Its molecular structure is represented by the SMILES notation NC1=CC2=C(C=C1)C=CN2CCCF . The presence of the flexible, polar fluoropropyl group can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery. Researchers utilize this scaffold in the synthesis of more complex molecules, particularly in the exploration of potential therapeutics. For instance, structurally related fluoropropyl-substituted amines, such as 1-(3-Fluoropropyl)azetidin-3-amine, are key building blocks in the development of patented antineoplastic (anti-cancer) agents . As such, this compound serves as a versatile precursor for the preparation of fused tricyclic compounds and other heterocyclic systems targeted for biological evaluation . Proper handling procedures are essential. The product requires cold-chain transportation and storage to ensure its stability and integrity upon delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN2 B13072307 1-(3-fluoropropyl)-1H-indol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

1-(3-fluoropropyl)indol-6-amine

InChI

InChI=1S/C11H13FN2/c12-5-1-6-14-7-4-9-2-3-10(13)8-11(9)14/h2-4,7-8H,1,5-6,13H2

InChI Key

JQKLRQBCZBYQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCF)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Fluoropropyl 1h Indol 6 Amine Analogs

Strategies for Indole (B1671886) Core Functionalization at N1 and C6 Positions

The construction of the 1-(3-fluoropropyl)-1H-indol-6-amine scaffold necessitates the selective introduction of substituents at two key positions of the indole ring: the nitrogen atom (N1) and the C6 carbon.

N1-Alkylation with Fluoropropyl Moieties

The alkylation of the indole nitrogen is a fundamental transformation in the synthesis of these analogs. Traditional methods often involve the deprotonation of the indole N-H with a strong base, followed by reaction with an alkylating agent. However, modern approaches are shifting towards more efficient and environmentally benign catalytic methods.

Iron-catalyzed N-alkylation of indolines, which can then be oxidized to the corresponding indoles, represents a significant advancement. nih.gov This method utilizes a tricarbonyl(cyclopentadienone) iron complex as a catalyst and allows for the use of alcohols as alkylating agents, offering a greener alternative to hazardous alkyl halides. nih.gov The reaction proceeds efficiently in solvents like 2,2,2-trifluoroethanol. nih.gov While direct N-alkylation of indoles can sometimes be challenging due to competing C3-alkylation, the use of indolines as precursors circumvents this issue, providing high selectivity for N-alkylation. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating N-alkylation reactions. This technique can significantly reduce reaction times and improve yields, often under solvent-free or high-concentration conditions. google.com The choice of solvent, such as toluene, acetonitrile, or N,N-dimethylformamide (DMF), and the potential use of ionic liquids can further optimize the reaction conditions. google.com

Regioselective Amination Approaches at C6 of the Indole Ring

Introducing an amino group at the C6 position of the indole ring requires precise regiocontrol. Several strategies have been developed to achieve this transformation effectively.

One prominent method involves the use of a directing group to guide the C-H functionalization to the desired position. For instance, the N–P(O)tBu2 directing group has been successfully employed in copper-catalyzed C6-arylation of indoles, a reaction that could be adapted for amination. acs.org This approach demonstrates the principle of using a removable directing group to achieve high regioselectivity.

Another strategy involves the direct C-H amination of the indole core. Recent developments have shown that iron-catalyzed amination using a protonated hydroxylamine-derived reagent can generate primary anilines without the need for protecting groups. thieme-connect.com This method offers a more direct and atom-economical route to 6-aminoindoles.

Furthermore, the synthesis can proceed from a pre-functionalized indole precursor. For example, starting with a 6-bromoindole (B116670) allows for subsequent functionalization. The bromine can be converted to an amino group through various methods, such as the Buchwald-Hartwig amination.

The generation of indolynes, highly reactive intermediates, also provides a pathway to C6-functionalized indoles. Specifically, the 6,7-indolyne has shown high regioselectivity in cycloaddition reactions, which can be a precursor to introducing functionality at the C6 position. nih.govnih.gov

Synthesis of Fluoropropyl Chain Precursors and Derivatization

The fluoropropyl side chain is a critical component of the target molecule. Its synthesis and introduction require specialized reagents and techniques.

Development of Fluoroalkylation Reagents and Synthetic Techniques

The introduction of fluoroalkyl groups into organic molecules is a rapidly evolving field. Fluoroalkyl amino reagents (FARs) have been utilized for the fluoroacylation of electron-rich aromatics like indole. nih.gov More direct methods for fluoroalkylation are also being developed.

Palladium-catalyzed decarbonylative C-H difluoromethylation of azoles using difluoromethyl anhydrides has been reported, showcasing a novel approach to introduce CF2H groups. acs.orgacs.org While this specific reaction is for difluoromethylation, the underlying principle of using fluoroalkyl carboxylic acid derivatives as a source of the fluoroalkyl group could be extended to fluoropropylation. acs.orgacs.org These methods often leverage inexpensive and stable starting materials. acs.orgacs.org

The synthesis of the fluoropropyl chain itself can be achieved through various means. One common approach is the dehydroxyfluorination of a corresponding hydroxypropyl precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Alternatively, the fluoropropyl group can be built up from smaller fluorinated building blocks.

Enantioselective Synthesis of Chiral Fluoropropyl-Containing Analogs

For analogs containing a chiral center in the fluoropropyl chain, enantioselective synthesis is crucial. This can be achieved through several strategies.

Asymmetric catalysis is a powerful tool for creating chiral molecules. For example, the enantioselective fluorination of aldehydes using a modified cinchona alkaloid catalyst has been reported to produce chiral fluorinated building blocks. nih.gov This methodology can be adapted to create chiral fluoropropyl precursors.

Another approach is the use of a chiral pool, starting from readily available chiral molecules. enamine.netchiroblock.com These can be chemically modified to introduce the desired fluoropropyl functionality while retaining the stereocenter.

Resolution of a racemic mixture is also a viable method. This can be done through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated. enamine.net

Optimization of Reaction Conditions for Enhanced Yield and Purity in Research Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. Several factors can be fine-tuned to improve the outcome of the synthesis.

Catalyst and Ligand Screening: The choice of catalyst and ligand is critical, especially in cross-coupling and C-H functionalization reactions. For palladium-catalyzed reactions, a wide variety of phosphine-based ligands can be screened to find the optimal one for a specific transformation. acs.org Similarly, for iron-catalyzed reactions, the nature of the iron complex and any additives can significantly impact the reaction's efficiency. nih.gov

Solvent and Temperature Effects: The solvent can have a profound effect on reaction rates and selectivity. For instance, in some palladium-catalyzed reactions, dichloroethane (DCE) has been found to be the optimal solvent. acs.org Temperature is another crucial parameter; while higher temperatures can increase reaction rates, they can also lead to the formation of side products. acs.org Careful optimization of the temperature is therefore necessary.

Reaction Time and Concentration: Monitoring the reaction progress over time is essential to determine the optimal reaction time. Microwave irradiation can often dramatically reduce reaction times. google.com The concentration of the reactants can also influence the reaction outcome, with higher concentrations sometimes leading to improved yields.

Purification Techniques: Achieving high purity of the final compound often requires a combination of purification methods. Column chromatography is a standard technique for separating the desired product from impurities. Recrystallization can be used to further purify solid compounds. For challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Below is an interactive table summarizing key reaction parameters and their typical ranges for the synthesis of indole analogs, based on the findings discussed.

ParameterTypical Range/OptionsRationale
Catalyst Pd(OAc)₂, [Ir(COD)Cl]₂, Fe-complexesTo facilitate key bond-forming reactions like C-H activation and cross-coupling. nih.govacs.orgacs.org
Ligand Phosphines (e.g., PPh₃), N-heterocyclic carbenesTo modulate the reactivity and selectivity of the metal catalyst. acs.org
Solvent Toluene, Acetonitrile, DMF, DCE, TFETo dissolve reactants and influence reaction pathways. nih.govgoogle.comacs.org
Base K₂CO₃, DBUTo deprotonate acidic protons (e.g., indole N-H) or neutralize acidic byproducts. nih.govgoogle.com
Temperature Room Temperature to 150 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate. acs.orgacs.org
Reaction Time Minutes (microwave) to 48 hoursTo allow the reaction to reach completion. google.comacs.org

Scale-Up Considerations for Preclinical Research Compound Production

The transition from laboratory-scale synthesis to the production of preclinical research compounds presents a unique set of challenges. While the initial discovery phase may prioritize novelty and diversity, preclinical development demands a focus on process robustness, scalability, and safety. drugdiscoverytrends.com For analogs of this compound, several key factors must be considered to ensure a consistent and reliable supply of the active pharmaceutical ingredient (API).

A primary challenge in scaling up the synthesis of many complex organic molecules, including indole derivatives, is polymorphism. Different crystalline forms, or polymorphs, of the final compound can exhibit varying physical properties, such as solubility and stability, which can impact its biological activity. drugdiscoverytrends.com Therefore, developing a crystallization process that consistently yields the same polymorphic form is crucial. drugdiscoverytrends.com

Safety is another paramount concern, particularly when handling highly potent or reactive compounds. drugdiscoverytrends.com The synthesis of fluorinated compounds, for instance, may involve the use of specialized fluorinating reagents that require careful handling and specific equipment. alfa-chemistry.com As production scales increase, potential exothermic reactions must be identified and controlled to prevent thermal runaways.

The choice of synthetic route for large-scale production may differ from the one used for initial discovery. Laboratory-scale syntheses often employ expensive reagents or complex purification methods that are not economically viable or practical on a larger scale. nih.gov For instance, while chromatographic purification is common in the lab, it is often avoided in large-scale production in favor of crystallization or distillation. Therefore, process optimization will likely involve exploring alternative, more cost-effective starting materials and reagents.

Furthermore, the scalability of certain reaction types can be challenging. Asymmetric synthesis, often used to produce single enantiomers of chiral drugs, can be difficult to scale up as factors like mixing and temperature can significantly affect the stereochemical outcome. drugdiscoverytrends.com While many indole analogs may not be chiral, if chiral centers are introduced, robust and scalable methods for enantioselective synthesis or resolution are necessary.

The table below outlines some of the key considerations and potential strategies for scaling up the production of this compound analogs.

Consideration Challenge Potential Strategy
Process Safety Handling of potentially hazardous reagents (e.g., fluorinating agents, hydrides). Control of exothermic reactions.Conduct thorough process safety reviews (e.g., HAZOP). Implement robust temperature control and monitoring. Use less hazardous reagent alternatives where possible.
Polymorphism Inconsistent crystalline form affecting bioavailability and stability.Detailed polymorph screening studies. Development of a controlled crystallization process.
Impurity Profile Emergence of new or different impurities at scale.Re-evaluate and optimize purification methods (e.g., crystallization over chromatography). Develop and validate analytical methods for impurity tracking.
Cost of Goods Expensive starting materials, reagents, or catalysts.Source more economical starting materials. Develop catalyst recycling protocols. Optimize reaction conditions to improve yield and reduce waste.
Equipment Specialized equipment may be needed for certain reactions (e.g., high-pressure hydrogenations, reactions at very low temperatures).Partner with contract manufacturing organizations (CMOs) with the necessary capabilities. Invest in appropriate equipment based on long-term production needs.
Regulatory Compliance Need to meet regulatory standards for preclinical materials (e.g., Good Laboratory Practice - GLP).Implement robust quality control and quality assurance systems. Maintain detailed batch records and documentation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Critical Structural Features for Biological Activity

The biological activity of 1-(3-fluoropropyl)-1H-indol-6-amine is intricately linked to its molecular architecture. Key features, including the N1-substituent and the C6-amino group on the indole (B1671886) core, play pivotal roles in its interaction with biological targets.

Impact of N1-Fluoropropyl Chain Length, Branching, and Stereochemistry on Activity

The N-1 alkyl side chain of indole-based compounds is a crucial determinant of their binding affinity and activity at various receptors. nih.gov Studies on related aminoalkylindoles have demonstrated that the length of this chain is a critical factor for high-affinity binding to cannabinoid receptors (CB1 and CB2). nih.gov Optimal binding is often observed with an alkyl chain of three to six carbons, while shorter or longer chains can lead to a significant decrease in affinity. nih.gov

The introduction of a fluorine atom on the propyl chain, as in this compound, can significantly modulate the compound's properties. Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially influencing ligand-receptor interactions. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. In some cases, the stereochemical disposition of the fluorine atom can also affect biological activity.

Influence of Substitutions on the Indole Ring System (e.g., C6-amine)

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and substitutions on this ring system can dramatically alter a compound's pharmacological profile. nih.govrsc.org The position and nature of substituents on the benzene (B151609) portion of the indole ring are particularly important.

The C6-amine group in this compound is a key functional group. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. nih.gov Its basicity also allows for the formation of salts, which can improve solubility and formulation characteristics. The location of the amine at the C6-position is significant, as different substitution patterns on the indole ring (C4, C5, C6, or C7) can lead to distinct biological activities. For instance, studies on other indole derivatives have shown that the position of a substituent can dictate selectivity for different receptor subtypes. acs.org

Role of the Amine Moiety at the C6 Position in Ligand-Target Interactions

The amine group at the C6 position is a critical pharmacophoric element that directly participates in binding to biological targets. This moiety can engage in various non-covalent interactions, including:

Hydrogen Bonding: The primary amine can form hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), serine, and threonine in the binding pocket of a receptor or enzyme. These interactions are often crucial for anchoring the ligand in the correct orientation for optimal activity.

Ionic Interactions: At physiological pH, the amine group can be protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions with negatively charged residues like aspartate and glutamate in the target protein.

π-Interactions: The amino group can influence the electronic properties of the indole ring, potentially modulating π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site.

Molecular docking simulations of related indole derivatives have often highlighted the importance of such interactions for their inhibitory activity against various enzymes. nih.gov

Systematic Design and Synthesis of Analogs for SAR Probing

To further elucidate the SAR of this compound, medicinal chemists employ systematic analog design and synthesis. nih.govnih.gov This involves making targeted modifications to the lead compound and evaluating the resulting changes in activity.

Pharmacophore Modification Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this compound, the key pharmacophoric features likely include the indole nitrogen, the C6-amine, and the fluorine atom. Modification strategies often involve:

Varying the N1-substituent: Synthesizing analogs with different alkyl chain lengths, branching, and fluorination patterns to probe the steric and electronic requirements of the N1-binding pocket.

Exploring different C6-substituents: Replacing the amine with other functional groups like amides, sulfonamides, or ureas to investigate the importance of hydrogen bonding capacity and basicity.

Positional Isomerism: Moving the amine group to other positions on the indole ring (e.g., C4, C5, C7) to understand the optimal substitution pattern for a given target.

The following table outlines potential modifications for SAR studies:

Modification Site Original Group Potential Modifications Rationale
N1-Side Chain3-FluoropropylEthyl, Butyl, Pentyl, Isobutyl, CyclopropylmethylInvestigate impact of chain length and branching on binding affinity.
C6-PositionAmineHydroxyl, Methoxy, Amide, Carboxylic Acid, TetrazoleProbe the role of hydrogen bonding, basicity, and charge on activity.
Indole RingUnsubstitutedMethyl, Chloro, Fluoro at various positions (C2, C4, C5, C7)Evaluate the effect of electronic and steric changes on the indole core.

Bioisosteric Replacements to Optimize Potency and Selectivity

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.govdrughunter.com This can lead to enhanced potency, better selectivity, improved metabolic stability, or reduced toxicity.

For this compound, bioisosteric replacements could be applied to several parts of the molecule:

Amine Bioisosteres: The C6-amine could be replaced with bioisosteres such as a hydroxyl group, a thiol group, or a small heterocyclic ring like a tetrazole. drughunter.com These changes can alter the pKa, hydrogen bonding capability, and lipophilicity of the molecule.

Fluorine Bioisosteres: While fluorine has unique properties, in some contexts, it might be replaced with a hydroxyl or cyano group to explore different electronic and steric effects.

A notable example of bioisosteric replacement is the use of a 2-aminopyrimidin-4(1H)-one group as a bioisostere for a urea (B33335) moiety, which led to the discovery of potent and chemically stable CXCR2 antagonists. nih.gov

The table below provides examples of potential bioisosteric replacements for the C6-amine group:

Original Functional Group Bioisosteric Replacement Potential Advantage
Amine (-NH2)Hydroxyl (-OH)Altered hydrogen bonding properties, reduced basicity.
Amine (-NH2)TetrazoleIncreased acidity, potential for improved oral bioavailability. drughunter.com
Amine (-NH2)Amide (-NHCOR)Reduced basicity, potential for additional hydrogen bond interactions.

Through these systematic investigations into the structure-activity and structure-property relationships, a deeper understanding of how this compound and its analogs interact with biological systems can be achieved, paving the way for the design of more effective and safer therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. iupac.org These models are valuable in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that influence a specific biological effect.

A QSAR study requires a dataset of structurally related compounds with experimentally determined biological activities. The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity.

Despite a thorough review of the scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound or a closely related series of analogues. The development of a predictive QSAR model is contingent upon the availability of a dataset comprising multiple compounds with variations in their structural features and corresponding measured biological activities. Such a dataset is essential for establishing a statistically significant correlation between the chemical structure and the biological outcome.

While QSAR studies have been conducted on various classes of indole derivatives for different biological targets, the specific structural features of this compound—namely the 6-amino substitution and the N-1 fluoropropyl chain—are not represented in the existing published models. Therefore, without a dedicated study on a congeneric series, it is not possible to provide detailed research findings or data tables related to QSAR modeling for this particular compound. The generation of predictive insights from QSAR for this compound awaits future research where a series of analogous compounds are synthesized and biologically evaluated.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the binding mode of a compound and for virtual screening of large compound libraries.

Prediction of Preferred Binding Conformations and Orientations

In the absence of specific experimental data for 1-(3-fluoropropyl)-1H-indol-6-amine, molecular docking simulations would be employed to predict how it fits into the binding site of a putative target protein. The indole (B1671886) scaffold is a common motif in many biologically active compounds, and the 6-amino group, along with the N-fluoropropyl substituent, would be key determinants of its binding orientation.

Docking algorithms would likely predict that the indole ring, being largely hydrophobic, would engage in non-polar interactions with hydrophobic pockets within the receptor. The 6-amino group is a potent hydrogen bond donor and would be expected to form crucial hydrogen bonds with acceptor residues in the binding site. The 3-fluoropropyl chain introduces additional flexibility and potential for hydrophobic and specific fluorine interactions.

A hypothetical docking result might show the indole core positioned within a hydrophobic cleft, with the 6-amino group forming a hydrogen bond with a key acidic residue like aspartate or glutamate (B1630785). The fluoropropyl chain could adopt various conformations, potentially interacting with other hydrophobic residues or forming a halogen bond, a specific type of non-covalent interaction involving the fluorine atom.

Table 1: Hypothetical Predicted Binding Conformations of this compound in a Kinase Active Site

Conformation IDPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
1-9.2Val27, Leu83, Ala45NH₂ with Asp145 (backbone)
2-8.8Met91, Phe81NH₂ with Asp145 (side chain)
3-8.5Val27, Ile143NH of indole with Glu90

Note: This data is illustrative and based on typical results for similar compounds.

Identification of Key Residues and Interaction Hotspots

By analyzing the predicted binding poses, computational chemists can identify "hotspots" – key amino acid residues that contribute significantly to the binding affinity. For a molecule like this compound, these hotspots would likely include:

Hydrogen Bond Anchors: Residues capable of forming hydrogen bonds with the 6-amino group or the indole nitrogen. In many kinase inhibitors, for instance, a key hinge region residue forms a hydrogen bond with the ligand.

Hydrophobic Pockets: Aromatic residues such as phenylalanine, tyrosine, and tryptophan could engage in π-π stacking interactions with the indole ring. Aliphatic residues like leucine, valine, and isoleucine would form a hydrophobic pocket around the indole and the fluoropropyl chain.

Fluorine-Interacting Residues: The fluorine atom on the propyl chain might interact favorably with backbone carbonyls or specific polar residues, forming weak electrostatic or halogen bonds.

Studies on related 6-aminoindazole derivatives have shown that substitutions at the amino group can significantly influence binding by interacting with specific residues in the target's active site. nih.gov Similarly, the fluoropropyl group of this compound would be expected to probe and interact with a specific sub-pocket of the binding site.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. This provides a more realistic representation of the biological system.

Assessment of Compound-Receptor Complex Stability and Flexibility

MD simulations of the this compound-receptor complex would be performed to assess its stability. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the binding pose predicted by docking is stable. A stable complex would show minimal fluctuations in the ligand's position relative to the binding site.

Calculation of Binding Free Energies

A key application of MD simulations is the calculation of binding free energies, which provides a more accurate prediction of a ligand's affinity for its target than docking scores alone. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are commonly used.

These methods calculate the free energy difference between the bound and unbound states of the ligand and receptor. A more negative binding free energy indicates a stronger and more favorable interaction. These calculations would consider all contributions to binding, including electrostatic interactions, van der Waals forces, and the energy cost of desolvation.

Table 2: Hypothetical Binding Free Energy Calculation for this compound

Energy ComponentCalculated Value (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.8
Polar Solvation Energy+28.5
Non-polar Solvation Energy-5.1
Total Binding Free Energy (ΔG) -42.6

Note: This data is illustrative. The final binding free energy is a sum of various energetic contributions.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. These features typically include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

A pharmacophore model for a target of this compound would likely include:

A hydrogen bond donor feature corresponding to the 6-amino group.

A hydrophobic/aromatic feature representing the indole ring.

An additional hydrophobic or halogen bond acceptor feature representing the fluoropropyl chain.

This model could then be used to virtually screen large chemical databases to identify new compounds with different core structures but the same essential pharmacophoric features. It can also guide the optimization of this compound itself. For example, if the model suggests that a stronger hydrogen bond acceptor at a certain position would improve activity, chemists could synthesize derivatives with modifications at the fluoropropyl chain or the indole core to incorporate this feature.

Due to the highly specific nature of the query, no publicly available scientific literature or data could be found regarding the computational chemistry and molecular modeling of this compound.

Extensive searches for quantum chemical calculations, electronic structure analyses, and reactivity studies of this specific compound did not yield any detailed research findings. Consequently, the generation of an article section with data tables on its electronic structure and reactivity is not possible at this time.

Scientific research in the field of computational chemistry is highly specific, and studies are often focused on molecules with known biological activity or specific applications. It is possible that "this compound" has not yet been the subject of such detailed computational investigation, or the results of such studies are not in the public domain.

Therefore, the requested article focusing on the computational chemistry of this particular compound cannot be generated.

Advanced Analytical Methodologies for Research Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique essential for the quantification of small molecules in complex biological samples and for the identification of their metabolites. nih.govnih.govnih.gov The method combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis capabilities of tandem mass spectrometry.

For the quantification of 1-(3-fluoropropyl)-1H-indol-6-amine, a specific and robust LC-MS/MS method would be developed and validated. This typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to isolate the analyte from the biological matrix (e.g., plasma, serum, or tissue homogenates). nih.govnih.gov The extracted sample is then injected into the LC system, where the compound is separated from other components on a reversed-phase column, such as a C18 column. nih.gov

The mass spectrometer, often a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov In this mode, the first quadrupole selects the protonated molecular ion ([M+H]⁺) of the parent compound, which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion, creating a highly selective transition that minimizes interference from the matrix. An isotopically labeled internal standard, such as a deuterated version of the analyte, is often used to ensure accuracy and precision. nih.gov

Metabolite identification studies are also heavily reliant on LC-MS/MS, often utilizing high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments. researchgate.net Following administration of the compound, samples are analyzed to detect new peaks that are structurally related to the parent drug. The high-resolution mass data allows for the determination of the elemental composition of potential metabolites. Fragmentation patterns (MS/MS spectra) are then compared to those of the parent compound to elucidate the sites of metabolic modification, such as hydroxylation, dealkylation, or conjugation with glucuronic acid or sulfate.

Table 1: Illustrative LC-MS/MS Parameters for Quantification of an Indole (B1671886) Derivative

ParameterTypical Setting
LC System UPLC or HPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A time-programmed gradient from low to high percentage of Mobile Phase B
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Parent) [M+H]⁺ for this compound
MRM Transition (Fragment) Specific product ion generated from collision-induced dissociation
Internal Standard Stable isotope-labeled this compound (e.g., d4-labeled)

This table presents typical parameters and is for illustrative purposes. Actual conditions would require method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of newly synthesized this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons (spin-spin coupling), and their integration gives the ratio of protons. For this compound, distinct signals would be expected for the aromatic protons on the indole ring, the protons of the 3-fluoropropyl chain, and the amine protons. The chemical shifts of the aromatic protons provide information about the substitution pattern on the indole core. journals.co.zaresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. acs.orgnih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Isotopic labeling studies, where atoms like ¹³C or ¹⁵N are incorporated into the molecule, are powerful extensions of NMR. nih.gov These studies can be crucial for tracking the metabolism of the compound or for investigating its binding to a biological target. For instance, a ¹³C-labeled version of this compound could be used in NMR-based metabolic studies to trace the fate of the carbon atoms in various metabolic products.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position (see structure)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole NH10.5 - 11.5-
Indole C2-H7.0 - 7.5120 - 125
Indole C3-H6.4 - 6.8100 - 105
Indole C4-H6.8 - 7.2115 - 120
Indole C5-H6.5 - 6.9110 - 115
Indole C7-H7.3 - 7.7125 - 130
Amine NH₂3.5 - 4.5-
N-CH₂ (propyl)4.1 - 4.540 - 45
Central CH₂ (propyl)2.0 - 2.430 - 35 (with C-F coupling)
F-CH₂ (propyl)4.4 - 4.8 (triplet of doublets)80 - 85 (with C-F coupling)

Note: These are estimated chemical shift ranges based on data for structurally similar N-alkylated and 6-substituted indoles. journals.co.zaresearchgate.netnih.gov Actual values would be determined experimentally.

X-ray Crystallography of Compound-Target Complexes for High-Resolution Structural Insights

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms within a crystal. While obtaining a crystal structure of the compound itself is valuable for confirming its absolute structure, the most significant insights often come from co-crystallizing the compound with its biological target, such as a protein or enzyme.

This method provides high-resolution structural information about the binding mode of the ligand within the active site of the target. acs.orgmdpi.com To achieve this, a high-purity sample of both the compound and the target protein are required. Crystals are grown by slowly changing the solution conditions to induce precipitation of a highly ordered solid. These crystals are then exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to calculate the electron density map of the crystal, from which the atomic positions of the protein and the bound ligand can be determined.

For this compound, a co-crystal structure would reveal the specific amino acid residues involved in binding, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the conformation of the ligand when bound. acs.orgresearchgate.net This information is invaluable for understanding the basis of its biological activity and for guiding the rational design of more potent or selective analogs. The structure of related indole derivatives in complex with their targets has provided crucial information for drug development. mdpi.comnih.gov

Table 3: Representative Crystallographic Data for an Indole Derivative

ParameterExample Value (for a related indole compound) researchgate.net
Chemical Formula C₁₇H₁₂INO₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.5319
b (Å) 7.9745
c (Å) 25.1313
β (°) ** 98.459
Volume (ų) **1493.04
Z (molecules/unit cell) 4
Resolution (Å) 1.80
R-factor 0.0272

This table is illustrative, showing data for 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde to represent typical crystallographic parameters. researchgate.net

Radiometric Techniques for Analysis of Radiolabeled Compounds (e.g., HPLC-radiochromatography)

Radiometric techniques involve the use of radioisotopes to label a compound, allowing for highly sensitive detection and quantification. For this compound, a radiolabeled version could be synthesized by incorporating a radioisotope such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The choice of isotope depends on the specific application. For example, ¹⁸F, a positron emitter, would be suitable for Positron Emission Tomography (PET) imaging studies, while ¹⁴C or ³H are commonly used in metabolic and disposition studies.

HPLC-radiochromatography is a key analytical method in this context. researchgate.netberthold.com It couples a standard HPLC system with a radioactivity detector placed in-line after the column. As the separated components elute from the HPLC column, they pass through the detector, which measures the radioactive signal. berthold.com This allows for the creation of a radiochromatogram, where peaks correspond to the radiolabeled parent compound and its metabolites.

This technique is exceptionally sensitive and allows for the quantification of the compound and its metabolites at very low concentrations, often below the detection limits of standard UV or mass spectrometric detectors. It is widely used in drug metabolism and pharmacokinetic (DMPK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. By analyzing samples like plasma, urine, and feces over time, a complete picture of the metabolic fate of the radiolabeled compound can be constructed. nih.govnih.gov

Table 4: Typical Components and Parameters for HPLC-Radiochromatography

Component/ParameterDescription/Setting
Radiolabel ¹⁴C, ³H, or ¹⁸F incorporated into the this compound structure
HPLC System Standard HPLC with a gradient pump and autosampler
Column Reversed-phase or other appropriate column for separating the parent compound and its metabolites
Mobile Phase Similar to standard LC-MS methods (e.g., water/acetonitrile with additives)
Radioactivity Detector Solid scintillant flow cell or liquid scintillant mixing system coupled to a photomultiplier tube
Data Acquisition Software that records both the chromatogram (e.g., from a UV detector) and the radiochromatogram (counts per minute)
Application Quantification of parent compound and metabolites in ADME studies, metabolic profiling

This table outlines the general setup for an HPLC-radiochromatography experiment.

Radiochemistry and Radioligand Development for Positron Emission Tomography Pet Research

Synthesis of [¹⁸F]-Labeled Analogs for PET Imaging Research

The synthesis of ¹⁸F-labeled PET radiotracers from precursors like 1-(3-bromopropyl)-1H-indol-6-amine or other suitable leaving groups is a cornerstone of their development. The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures.

The primary method for introducing fluorine-18 into molecules like the target compound is through nucleophilic substitution. This process typically involves reacting a precursor molecule, which has a good leaving group (e.g., tosylate, mesylate, or a halide like bromine) on the propyl chain, with [¹⁸F]fluoride.

Key optimization parameters for this reaction include:

Precursor Concentration: The amount of the precursor molecule is optimized to ensure high radiochemical yield without leading to purification difficulties.

Reaction Solvent: Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly used to enhance the nucleophilicity of the [¹⁸F]fluoride.

Reaction Temperature: Heating is typically required to drive the reaction to completion within a short timeframe. Temperatures can range from 80°C to 150°C.

Phase-Transfer Catalyst: A kryptofix (K₂₂₂) and potassium carbonate (K₂CO₃) system is almost universally employed to sequester the potassium ion and increase the reactivity of the [¹⁸F]fluoride anion.

For structurally similar indoleamines, researchers have achieved high radiochemical yields by carefully optimizing these conditions. For instance, studies on related 5-HT₆ receptor radioligands have demonstrated that the choice of leaving group on the propyl chain can significantly impact the efficiency of the fluorination step.

To ensure reproducible production of the radiotracer for preclinical and potential clinical use, the optimized manual synthesis is typically transferred to an automated synthesis module. These modules provide a controlled and shielded environment for handling the high levels of radioactivity involved.

The automation process involves several key steps:

[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.

Azeotropic Drying: The fluoride-catalyst mixture is dried by heating under a stream of inert gas (like nitrogen or argon) to remove any residual water, which would inhibit the nucleophilic substitution.

Radiolabeling Reaction: The precursor, dissolved in a suitable solvent, is added to the dried [¹⁸F]fluoride, and the mixture is heated for a specific duration.

Purification: The crude reaction mixture is purified, typically using semi-preparative High-Performance Liquid Chromatography (HPLC), to separate the desired ¹⁸F-labeled product from unreacted fluoride (B91410) and chemical impurities.

Formulation: The purified radioligand is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

Automated synthesis of related fluoropropyl indoleamines has been successfully implemented, allowing for the reliable production of the radiotracer with high radiochemical purity and specific activity within a total synthesis time of 60-90 minutes.

In Vitro Radioligand Binding Assays for Target Affinity and Selectivity Assessment

Before a new radiolabeled compound is used in living subjects, its binding characteristics must be thoroughly evaluated in vitro. This is done using radioligand binding assays on cell membranes or tissue homogenates that express the target of interest and other relevant receptors.

For a compound like 1-(3-fluoropropyl)-1H-indol-6-amine, these assays would determine:

Target Affinity (Kᵢ): The non-radioactive "cold" version of the compound is used to displace a known radioligand from the target receptor. The concentration at which it inhibits 50% of the specific binding (IC₅₀) is determined and converted to an inhibition constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity. For related 5-HT₆ receptor ligands, Kᵢ values in the low nanomolar range are typically desired.

Selectivity: The compound is also tested for its ability to bind to a panel of other receptors, transporters, and ion channels, particularly those with which it might cross-react (e.g., other serotonin (B10506) receptor subtypes, dopamine (B1211576) receptors). High selectivity for the intended target is crucial for a successful PET tracer to ensure that the observed signal is not confounded by off-target binding.

The following table illustrates the type of data generated from such in vitro assays for a hypothetical selective 5-HT₆ receptor ligand.

ReceptorKᵢ (nM)
5-HT₆1.5
5-HT₁ₐ> 1000
5-HT₂ₐ> 1000
D₂> 1000
α₁> 800

This table is a representative example and does not correspond to experimentally determined values for this compound.

Preclinical In Vivo PET Imaging Studies

Promising candidates from in vitro testing are advanced to preclinical PET imaging studies in animal models, such as rodents and non-human primates. These studies are essential to evaluate the tracer's behavior in a living organism.

After intravenous injection of the ¹⁸F-labeled tracer, dynamic PET scans are performed to track its distribution throughout the body over time. Key parameters evaluated include:

Brain Uptake and Distribution: The tracer must be able to cross the blood-brain barrier to be useful for CNS imaging. The regional distribution within the brain is then analyzed to see if it matches the known distribution of the target. For a 5-HT₆ receptor ligand, high uptake would be expected in areas like the striatum and cortex.

Kinetics of Uptake and Washout: An ideal tracer shows rapid uptake into the target-rich regions and faster washout from regions with low target density. This provides a good signal-to-noise ratio.

Metabolite Analysis: Blood and brain tissue samples are often analyzed to determine the rate at which the parent radiotracer is metabolized. A suitable tracer should have a low rate of metabolism, and any radiometabolites formed should ideally not cross the blood-brain barrier, as this would complicate the interpretation of the PET signal.

A key application of PET is to measure the engagement of a therapeutic drug with its target in the brain. This is done through occupancy studies.

These studies typically involve:

Baseline Scan: A PET scan is performed to measure the baseline binding of the radiotracer to the target.

Blocking Scan: The animal is pre-treated with a non-radioactive drug (a "blocker") that binds to the same target. A second PET scan is then conducted.

Occupancy Calculation: The reduction in the radiotracer's binding signal in the blocking scan compared to the baseline scan is used to calculate the percentage of receptors occupied by the drug.

These studies are crucial for confirming that the tracer binds specifically to the intended target in vivo and for determining the relationship between the dose of a drug and the level of target engagement in the brain. This information is invaluable for the development and dose-finding studies of new drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.